Cas no 1173986-92-9 (1-(propan-2-yl)-1H-indol-4-amine)

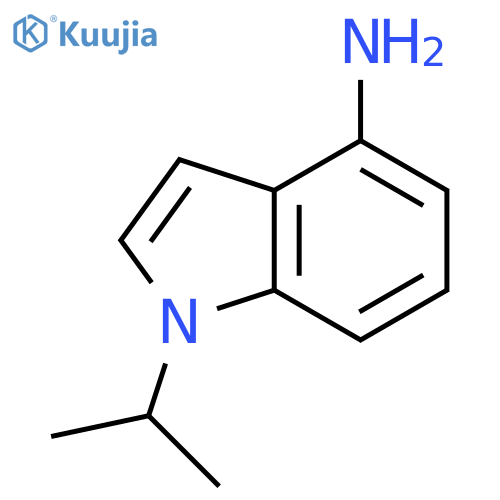

1173986-92-9 structure

商品名:1-(propan-2-yl)-1H-indol-4-amine

1-(propan-2-yl)-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-Isopropyl-1H-indol-4-ylamine

- 1-isopropyl-1H-indol-4-amine

- 1H-Indol-4-amine, 1-(1-methylethyl)-

- 1-(propan-2-yl)-1H-indol-4-amine

-

- インチ: 1S/C11H14N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-8H,12H2,1-2H3

- InChIKey: ZYGRPQHCDGNMML-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)C2=C(C(N)=CC=C2)C=C1

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 330.8±15.0 °C at 760 mmHg

- フラッシュポイント: 153.9±20.4 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

1-(propan-2-yl)-1H-indol-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(propan-2-yl)-1H-indol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM236847-5g |

1-Isopropyl-1H-indol-4-amine |

1173986-92-9 | 95%+ | 5g |

$295 | 2021-08-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607009-1g |

1-Isopropyl-1H-indol-4-amine |

1173986-92-9 | 97% | 1g |

¥721.0 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607009-5g |

1-Isopropyl-1H-indol-4-amine |

1173986-92-9 | 97% | 5g |

¥2163.0 | 2023-04-05 | |

| Enamine | EN300-1105530-5.0g |

1-(propan-2-yl)-1H-indol-4-amine |

1173986-92-9 | 5g |

$2732.0 | 2023-06-10 | ||

| Enamine | EN300-1105530-0.5g |

1-(propan-2-yl)-1H-indol-4-amine |

1173986-92-9 | 95% | 0.5g |

$603.0 | 2023-10-27 | |

| Enamine | EN300-1105530-0.1g |

1-(propan-2-yl)-1H-indol-4-amine |

1173986-92-9 | 95% | 0.1g |

$553.0 | 2023-10-27 | |

| Enamine | EN300-1105530-5g |

1-(propan-2-yl)-1H-indol-4-amine |

1173986-92-9 | 95% | 5g |

$1821.0 | 2023-10-27 | |

| Chemenu | CM236847-5g |

1-Isopropyl-1H-indol-4-amine |

1173986-92-9 | 95%+ | 5g |

$350 | 2023-02-03 | |

| Enamine | EN300-1105530-2.5g |

1-(propan-2-yl)-1H-indol-4-amine |

1173986-92-9 | 95% | 2.5g |

$1230.0 | 2023-10-27 | |

| Enamine | EN300-1105530-0.25g |

1-(propan-2-yl)-1H-indol-4-amine |

1173986-92-9 | 95% | 0.25g |

$579.0 | 2023-10-27 |

1-(propan-2-yl)-1H-indol-4-amine 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1173986-92-9 (1-(propan-2-yl)-1H-indol-4-amine) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量